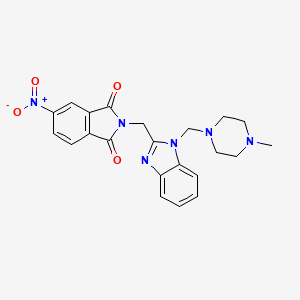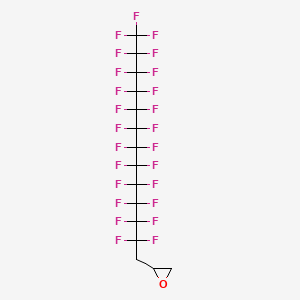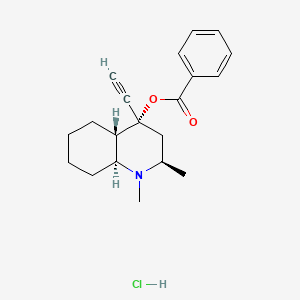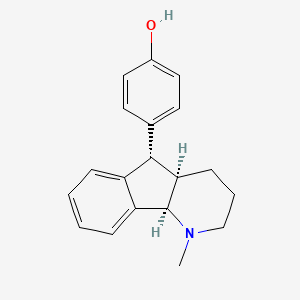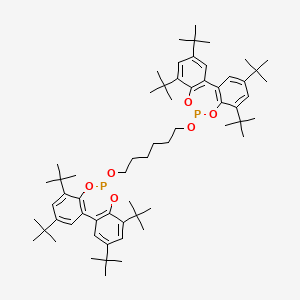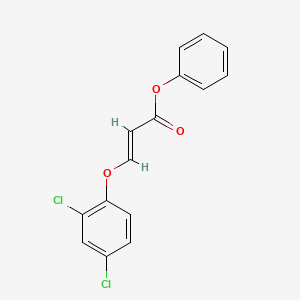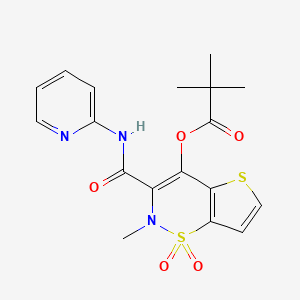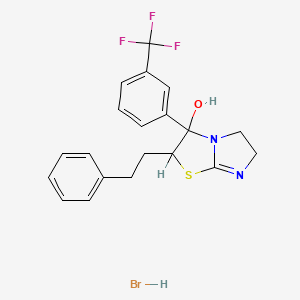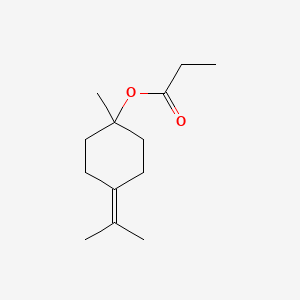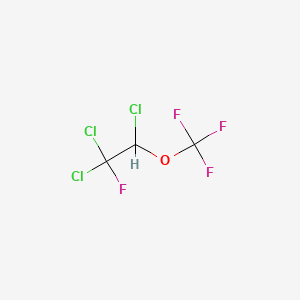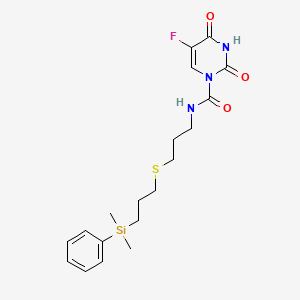
Pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate is a complex organic compound belonging to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science . This particular compound is characterized by its unique structure, which includes multiple dimethylamino groups and a perchlorate anion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate typically involves the reaction of 5-(dimethylamino)-2-methylpyridine with 4-(dimethylamino)benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired pyridinium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The perchlorate anion is introduced through the addition of perchloric acid or a perchlorate salt during the final stages of the synthesis .
化学反应分析
Types of Reactions
Pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyridinium salts .
科学研究应用
Pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including ionic liquids and catalysts.
作用机制
The mechanism of action of pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
- Pillar 4pyridinium : A macrocyclic pyridinium compound with unique structural features .
N-picryl-4-(dimethylamino)styrylpyridinium salts: These compounds share structural similarities and exhibit similar reactivity patterns.
4-(dimethylamino)pyridine: Known for its catalytic properties in organic synthesis.
Uniqueness
Pyridinium, 5-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate is unique due to its specific arrangement of dimethylamino groups and the presence of a perchlorate anion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
145234-99-7 |
|---|---|
分子式 |
C17H23ClN4O4 |
分子量 |
382.8 g/mol |
IUPAC 名称 |
1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N,6-trimethylpyridin-1-ium-3-amine;perchlorate |
InChI |
InChI=1S/C17H23N4.ClHO4/c1-14-6-9-17(20(4)5)13-21(14)18-12-15-7-10-16(11-8-15)19(2)3;2-1(3,4)5/h6-13H,1-5H3;(H,2,3,4,5)/q+1;/p-1/b18-12+; |
InChI 键 |
KFYTWYWNKOWNRC-XMMWENQYSA-M |
手性 SMILES |
CC1=[N+](C=C(C=C1)N(C)C)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
规范 SMILES |
CC1=[N+](C=C(C=C1)N(C)C)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


